molecular formula C20H21FN6O2 B2632704 1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-04-8

1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2632704
CAS No.: 919007-04-8
M. Wt: 396.426
InChI Key: GEJHLAQZQSEPOP-UHFFFAOYSA-N
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Description

1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that belongs to the class of triazino purines. This compound is characterized by its unique structure, which includes an allyl group, a fluorobenzyl group, and multiple methyl groups attached to a triazino purine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazino purine core, followed by the introduction of the allyl, fluorobenzyl, and methyl groups through various substitution and addition reactions. Key steps may include:

    Formation of the triazino purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the allyl group: This step may involve allylation reactions using allyl halides or allyl alcohols under basic or acidic conditions.

    Introduction of the fluorobenzyl group: This can be accomplished through nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Methylation: Methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Allyl halides, fluorobenzyl halides, methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can be compared with other similar compounds, such as:

    Purino[7,8-g]azapteridines: These compounds share a similar core structure but differ in the functional groups attached.

    Triazino[3,2-f]purines: These compounds have a different arrangement of nitrogen atoms in the triazine ring.

    Triazolo[3,4-f]triazinones: These compounds have a similar triazine core but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-5-10-26-19-22-17-16(27(19)13(3)12(2)23-26)18(28)25(20(29)24(17)4)11-14-8-6-7-9-15(14)21/h5-9,13H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJHLAQZQSEPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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